Perfluorohex-1-ene

Vue d'ensemble

Description

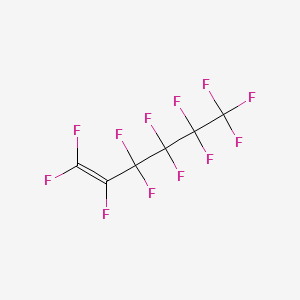

Perfluorohex-1-ene is a perfluorinated compound with the chemical formula CF2=CF-(CF2)3-CF3 . It is a colorless, transparent liquid with a boiling point of 56-58°C and a refractive index of 1.272 . This compound is part of a class of perfluorinated olefins, which are known for their high chemical stability and resistance to degradation.

Mécanisme D'action

Target of Action

Perfluorohex-1-ene, also known as perfluorohexene-1, is primarily used in the synthesis of polymers . Its primary targets are the monomers that it interacts with during the polymerization process .

Mode of Action

This compound undergoes radical polymerization under ultrahigh pressure . This process involves the breaking of the double bond in the this compound molecule, allowing it to react with other monomers to form a polymer .

Biochemical Pathways

Instead, it involves chemical reactions under high pressure and temperature .

Result of Action

The result of this compound’s action is the formation of a homopolymer that is partially crystalline and has a refractive index in the visible wavelength range . This polymer is soluble in perfluorinated solvents and can be used to create various polymer devices .

Action Environment

The polymerization of this compound is influenced by environmental factors such as pressure and temperature . The process requires ultrahigh pressure and specific temperatures to proceed . Additionally, the presence of dissolved oxygen, which is known to be an inhibitor of radical polymerization, must be minimized .

Analyse Biochimique

Biochemical Properties

It is known that perfluorinated compounds, including Perfluorohex-1-ene, can be difficult to polymerize due to steric hindrance .

Molecular Mechanism

It has been synthesized using the ultrahigh pressure method, and preliminary experiments on its polymerization at ultrahigh pressure were carried out using a perfluorinated peroxide initiator based on pentafluorobenzoic acid .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in perfluorinated solvents and is capable of film formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perfluorohex-1-ene can be synthesized through radical polymerization under ultrahigh pressure conditions. The process involves the use of a perfluorinated peroxide initiator based on pentafluorobenzoic acid. The reaction is carried out in Teflon ampoules at pressures of 15-16 thousand atmospheres and temperatures ranging from 180-240°C . The reaction times can vary from 168 to 336 hours. Before synthesis, the monomers are distilled in an argon atmosphere to remove dissolved oxygen, which can inhibit the radical polymerization reaction .

Industrial Production Methods

Industrial production of this compound involves similar high-pressure polymerization techniques. The monomer used in the process is typically produced by companies specializing in fluorinated compounds, such as P&M Invest in Russia .

Analyse Des Réactions Chimiques

Types of Reactions

Perfluorohex-1-ene primarily undergoes radical polymerization reactions. Due to the presence of the double bond (C=C), it is capable of participating in various addition reactions. under normal conditions, it polymerizes with great difficulty due to steric hindrance .

Common Reagents and Conditions

The radical polymerization of this compound is facilitated by the use of perfluorinated peroxide initiators. The reaction conditions typically involve high pressures (15-16 thousand atmospheres) and elevated temperatures (180-240°C) .

Major Products Formed

The major product formed from the radical polymerization of this compound is its homopolymer, which is partially crystalline and has a refractive index of 1.334-1.340 in the visible wavelength range . This homopolymer is soluble in perfluorinated solvents and is capable of film formation .

Applications De Recherche Scientifique

Perfluorohex-1-ene and its homopolymers have several scientific research applications:

Medicine: Research into the use of perfluorinated compounds in drug delivery systems and medical devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluorostyrene: Another perfluorinated compound containing a double bond, known for its difficulty in polymerizing under normal conditions due to steric hindrance.

Perfluoroisopropyl vinyl ether: Similar to perfluorohex-1-ene, this compound also contains a double bond and is used in the synthesis of perfluorinated polymers.

Hexafluoropropylene: A homologous compound that undergoes radical thermal polymerization under ultrahigh pressure.

Uniqueness

This compound is unique due to its specific structure, which includes a longer perfluorinated chain compared to other similar compounds. This structure imparts distinct physical and chemical properties, such as a higher boiling point and different refractive index .

Activité Biologique

Perfluorohex-1-ene (PFHx-1-ene) is a fluorinated compound belonging to the category of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high thermal stability and resistance to degradation, which have led to widespread use in various industrial applications. However, concerns regarding their environmental persistence and potential biological effects have prompted extensive research into their biological activity.

PFHx-1-ene has the chemical formula C6F12 and is characterized by a hexafluorinated alkene structure. Its unique properties arise from the strong carbon-fluorine bonds, which confer stability and resistance to chemical breakdown. This stability, however, raises concerns about bioaccumulation and toxicity.

Biological Activity Overview

Research into the biological activity of PFHx-1-ene has focused on its potential toxicological effects, including endocrine disruption, carcinogenicity, and impacts on immune function. The following sections summarize key findings from recent studies.

Toxicological Studies

- Endocrine Disruption : Studies have indicated that PFHx-1-ene may interfere with hormonal functions. It has been shown to bind to hormone receptors, potentially leading to altered endocrine signaling pathways .

- Carcinogenicity : Epidemiological studies suggest a correlation between exposure to PFAS, including PFHx-1-ene, and increased risks of certain cancers, particularly testicular and kidney cancers . Laboratory studies have demonstrated that PFAS can promote tumor growth in animal models .

- Immune System Effects : Research indicates that PFHx-1-ene exposure may impair immune responses. Animal studies have shown reduced antibody responses following vaccination in subjects exposed to PFAS .

Case Studies

Several case studies illustrate the environmental impact and biological activity of PFHx-1-ene:

The biological activity of PFHx-1-ene is believed to be mediated through several mechanisms:

- Receptor Binding : PFHx-1-ene can bind to peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and potentially leading to metabolic disorders .

- Oxidative Stress : Exposure to PFHx-1-ene has been linked to increased oxidative stress in cells, which can lead to cellular damage and inflammation .

Research Findings

Recent computational studies have provided insights into the degradation pathways of PFHx compounds under various conditions. These studies suggest that while PFHx compounds are resistant to degradation in natural environments, they may undergo transformation under specific conditions, leading to the formation of less toxic byproducts .

Propriétés

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCWMIZBMGHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226440 | |

| Record name | Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-25-9 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000755259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about synthesizing perfluorohex-1-ene homopolymer under ultrahigh pressure?

A1: Traditional methods for polymerizing fluorocarbons often rely on specific catalysts or initiators. The research demonstrates that ultrahigh pressure alone can initiate the polymerization of this compound. [, ] This finding suggests potential for novel polymerization techniques and materials with unique properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.